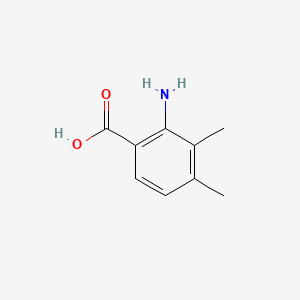

2-氨基-3,4-二甲基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4,5-dimethylbenzoic acid, involves the condensation of 3,4-dimethyl aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4 and oxidation in alkaline hydrogen peroxide solution, yielding an overall 34.3% yield. The structure is characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Molecular Structure Analysis

The crystal and molecular structures of similar compounds have been thoroughly studied to understand the arrangement and bonding within these molecules. For instance, the study of 2-amino-4-nitrobenzoic acid and its cocrystals reveals how carboxylic acid···N-pyridine hydrogen bonds replace the eight-membered synthon in the crystal structure, indicating the robust nature of these interactions (J. Wardell & E. Tiekink, 2011).

科研应用

合成过程

2-氨基-3,4-二甲基苯甲酸可以通过各种过程合成。一种方法涉及与氯醛缩水醇和盐酸羟胺的缩合,浓硫酸环化,以及在碱性过氧化氢溶液中氧化,产率为34.3%。这种合成过程使用傅里叶变换红外光谱(FT-IR)和磁共振光谱(1H NMR)进行表征(Cheng Lin, 2013)。另一种合成方法包括七步处理过程,包括乙醛酸处理,氯化,以及桑迈尔反应,实现45%的总产率(W. Shaojie, 2011)。

结构和构象研究

与2-氨基-3,4-二甲基苯甲酸相关的化合物的结构,如2,3-二甲基苯甲酸,已通过单晶X射线衍射和从头算计算进行分析。这些研究有助于理解分子的构象以及晶体力对其结构的影响(I. Císařová等,2000)。

生化应用

3,4-二甲基苯甲酸及其衍生物已被研究用于生化应用。例如,它们在罗多克库斯红色球菌N75中的代谢导致新代谢物的形成,表明它们在微生物生物转化过程中的潜力(S. Schmidt et al., 1994)。

合成衍生物用于各种应用

2-氨基-3,4-二甲基苯甲酸的衍生物已被合成用于各种应用。例如,已合成并表征了安替比林衍生物的光学性质,表明它们在材料科学中的潜在用途(N. El-Ghamaz et al., 2017)。另一项研究合成了噻吩[2,3-b]氮杂环庚酮作为潜在的抗肿瘤剂,展示了衍生物在药物化学中的多功能性(R. F. Koebel et al., 1975)。

聚合物改性

2-氨基-3,4-二甲基苯甲酸衍生物已被用于改性聚乙烯醇/丙烯酸水凝胶。这些改性增加了聚合物的热稳定性,并由于其抗菌和抗真菌活性,显示出在医学应用中的潜力(H. M. Aly, H. L. A. El-Mohdy, 2015)。

Safety And Hazards

2-Amino-3,4-dimethylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

性质

IUPAC Name |

2-amino-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOBMUYSNYMSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300317 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dimethylbenzoic acid | |

CAS RN |

50419-58-4 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50419-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)